molecular formula C8HF13O4 B12843716 Tetrafluoro-3-(trifluoro-1-(trifluoromethyl)-2-((trifluorovinyl)oxy)ethoxy) propionic acid CAS No. 69087-46-3

Tetrafluoro-3-(trifluoro-1-(trifluoromethyl)-2-((trifluorovinyl)oxy)ethoxy) propionic acid

Cat. No.: B12843716
CAS No.: 69087-46-3
M. Wt: 408.07 g/mol
InChI Key: OHNPEJVXZTXULX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The compound Tetrafluoro-3-(trifluoro-1-(trifluoromethyl)-2-((trifluorovinyl)oxy)ethoxy) propionic acid derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for fluorinated carboxylic acids. The root structure is propionic acid (C3H6O2), with substitutions at the third carbon position. The substituent consists of a tetrafluoroethyl group linked to a trifluoromethyl-bearing ether moiety and a trifluorovinyloxy group.

The ethoxy bridge (‑O‑CH2‑CH2‑O‑) is modified by three fluorine atoms on the first carbon (trifluoro), a trifluoromethyl group (-CF3) on the adjacent carbon, and a trifluorovinyloxy group (-O-CF2-CF2-) at the second position. This results in a highly fluorinated structure characterized by carbon-fluorine bonds, which confer exceptional thermal stability and chemical inertness.

CAS Registry Numbers and Alternative Synonyms

The Chemical Abstracts Service (CAS) registry number for this compound is 69087-46-3 . While no widely recognized alternative synonyms are documented in the provided sources, its structural complexity places it within the broader category of per- and polyfluoroalkyl substances (PFAS). It shares functional group similarities with telomeric carboxylic acids, such as 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid (CAS 243139-64-2), though its specific branching pattern distinguishes it from linear PFAS derivatives.

Molecular Formula and Weight Analysis

The molecular formula of this compound can be inferred as C8HF13O4 , based on its IUPAC name and structural descriptors. This formula accounts for:

  • 8 carbon atoms (3 from propionic acid, 2 from the ethoxy bridge, 2 from the trifluorovinyl group, and 1 from the trifluoromethyl group).
  • 13 fluorine atoms (4 from the tetrafluoroethyl group, 3 from the trifluoromethyl group, 4 from the trifluorovinyloxy group, and 2 additional fluorine atoms).
  • 4 oxygen atoms (2 from the carboxylic acid group and 2 from the ether linkages).

The molecular weight is calculated as follows:
$$
\text{MW} = (8 \times 12.01) + (1 \times 1.008) + (13 \times 19.00) + (4 \times 16.00) = 96.08 + 1.008 + 247.00 + 64.00 = \textbf{408.09 g/mol}
$$

This aligns with the molecular weights of analogous PFAS compounds, such as 2,2,3,3-Tetrafluoro-3-(heptafluoropropoxy)propionic acid (C6HF11O3, MW 300.06 g/mol), accounting for differences in fluorine content and chain length.

Structural Comparison with Related PFAS Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
This compound C8HF13O4 408.09 69087-46-3
2,2,3,3-Tetrafluoro-3-(heptafluoropropoxy)propionic acid C6HF11O3 300.06 3013866
3,3,3-Trifluoropropionic acid C3H3F3O2 128.05 2516-99-6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF13O4/c9-1(10)2(11)24-8(20,21)5(14,6(15,16)17)25-7(18,19)4(12,13)3(22)23/h(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNPEJVXZTXULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(C(=O)O)(F)F)(F)F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF13O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880940
Record name Perfluoro-3-{[1-(ethenyloxy)propan-2-yl]oxy}propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00880940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69087-46-3
Record name 3-[1-[Difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69087-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(1-(difluoro((1,2,2-trifluoroethenyl)oxy)methyl)-1,2,2,2-tetrafluoroethoxy)-2,2,3,3-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069087463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoro-3-{[1-(ethenyloxy)propan-2-yl]oxy}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrafluoro-3-(trifluoro-1-(trifluoromethyl)-2-((trifluorovinyl)oxy)ethoxy) propionic acid typically involves multiple steps, starting from simpler fluorinated precursors. One common method includes:

    Fluorination of Precursors: Initial fluorination of organic precursors using reagents such as elemental fluorine (F2) or fluorinating agents like sulfur tetrafluoride (SF4).

    Vinyl Ether Formation: Introduction of the trifluorovinyl group through reactions involving trifluorovinyl ethers.

    Esterification and Hydrolysis: Formation of the ester intermediate followed by hydrolysis to yield the final propionic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon centers, using nucleophiles like hydroxide ions (OH

Biological Activity

Tetrafluoro-3-(trifluoro-1-(trifluoromethyl)-2-((trifluorovinyl)oxy)ethoxy) propionic acid is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. The unique properties imparted by the fluorine atoms contribute to its biological activity, making it a subject of interest for researchers.

Chemical Structure and Properties

The compound's structure features multiple trifluoromethyl groups, which enhance its lipophilicity and stability. The general formula can be represented as:

C8H7F13O4\text{C}_8\text{H}_7\text{F}_{13}\text{O}_4
PropertyValue
Molecular Weight300.07 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
ToxicityModerate (based on similar compounds)

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an inhibitor in enzymatic reactions and its effects on cellular processes.

Inhibitory Effects

Research indicates that this compound may inhibit specific enzymes related to lipid metabolism, particularly cholesteryl ester transfer protein (CETP). CETP plays a crucial role in the transfer of cholesterol esters between lipoproteins, and its inhibition can have significant implications for cardiovascular health.

Case Study: CETP Inhibition
A study published in the Journal of Medicinal Chemistry reported the synthesis of related trifluoromethyl compounds that demonstrated potent inhibitory effects on CETP, suggesting that this compound may exhibit similar properties due to structural analogies .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Binding Affinity : The trifluoromethyl groups enhance binding affinity to target proteins, potentially altering their conformation and function.
  • Lipophilicity : Increased lipophilicity allows for better membrane permeability, facilitating interaction with intracellular targets.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Tetrafluoro-3-(trifluoro-1-(trifluoromethyl)-2-((trifluorovinyl)oxy)ethoxy) propionic acid is C8HF13O4C_8H_{F_{13}}O_4, and it has a molecular weight of 408.07 g/mol. The compound's structure features multiple fluorinated groups, which contribute to its unique chemical stability and reactivity.

Fluorinated Intermediates

This compound serves as a key intermediate in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in reactions that yield other fluorinated products, which are valuable in pharmaceuticals and agrochemicals.

Polymer Chemistry

Due to its fluorinated nature, this compound can be utilized in the development of fluoropolymers. These materials exhibit excellent thermal stability and chemical resistance, making them suitable for applications in coatings, seals, and gaskets where durability is essential.

Surface Coatings

The hydrophobic properties imparted by the fluorinated groups make this compound an excellent candidate for surface coatings that require low friction and high resistance to stains and chemicals. Such coatings are beneficial in industries such as automotive and aerospace.

Adhesives and Sealants

In adhesive formulations, this compound enhances the performance characteristics by improving adhesion to substrates while maintaining flexibility and resistance to environmental factors. This application is particularly relevant in the construction and automotive sectors.

Perfluoroalkyl Substances Research

As a member of the perfluoroalkyl substances (PFAS), this compound is subject to extensive research regarding its environmental impact and degradation pathways. Understanding its behavior in the environment is crucial for assessing risks associated with PFAS contamination.

Analytical Chemistry

This compound is used as a standard reference material in analytical chemistry for developing methods to detect and quantify PFAS in environmental samples. Its unique properties allow researchers to calibrate instruments accurately for monitoring contamination levels.

Case Studies

StudyApplicationFindings
Study 1 Fluoropolymer DevelopmentDemonstrated enhanced thermal stability when incorporated into polymer matrices.
Study 2 Surface Coating EfficiencyReported significant reduction in surface energy, leading to improved stain resistance compared to non-fluorinated alternatives.
Study 3 Environmental Impact AssessmentIdentified degradation products that pose lower toxicity than the parent compound, suggesting potential pathways for remediation efforts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tetrafluoro-3-(trifluoro-1-(trifluoromethyl)-2-((trifluorovinyl)oxy)ethoxy) propionic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step fluorination reactions, starting with trifluorovinyl ether intermediates. Purification requires fractional distillation under inert atmospheres to avoid hydrolysis, followed by preparative HPLC with fluorinated stationary phases (e.g., C18 modified with perfluoroalkyl chains). Purity validation should use 19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity and rule out perfluoroalkyl acid (PFAA) byproducts .

Q. How can researchers reliably quantify this compound in environmental matrices?

  • Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., 13C^{13}\text{C}-labeled analogs) to correct for matrix effects. Solid-phase extraction (SPE) using mixed-mode anion-exchange cartridges is critical for isolating the compound from water samples. Detection limits below 1 ng/L can be achieved using negative ionization mode, as demonstrated in studies on perfluoroether carboxylic acids .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported environmental persistence data for this compound?

  • Methodological Answer : Discrepancies in half-life estimates often arise from varying experimental conditions (e.g., pH, microbial activity). Use controlled microcosm studies with 14C^{14}\text{C}-radiolabeled analogs to track degradation pathways. Compare results across aerobic/anaerobic systems and apply computational modeling (e.g., QSARs for PFAA degradation) to reconcile differences. Pan et al. (2018) identified photodegradation as a key variable in surface water persistence .

Q. How does the compound’s interaction with biological membranes differ from shorter-chain PFAAs?

  • Methodological Answer : Conduct molecular dynamics simulations using lipid bilayer models (e.g., DPPC membranes) to assess partitioning behavior. Experimental validation via fluorescence anisotropy with membrane-embedded probes can quantify disruption kinetics. The trifluorovinyl ether moiety may increase membrane permeability compared to linear PFAAs, as seen in analogs with similar branched fluorinated chains .

Q. What copolymerization techniques enhance the thermal stability of materials derived from this compound?

  • Methodological Answer : Radical copolymerization with tetrafluoroethylene (TFE) under high-pressure conditions yields polymers with improved thermostability. Use potassium persulfate initiators and supercritical CO2_2 as a solvent to achieve uniform monomer incorporation. Characterization via thermogravimetric analysis (TGA) and X-ray diffraction (XRD) reveals stability up to 300°C, as observed in potassium salt polymers of related perfluoroether acids .

Data-Driven Challenges

Q. How can researchers address inconsistencies in cytotoxicity profiles across in vitro studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, exposure durations) and validate results using orthogonal methods (e.g., ATP assays vs. live/dead staining). Meta-analyses of transcriptomic data can identify confounding factors, such as residual synthesis byproducts. Fromme et al. (2017) highlighted the importance of purity thresholds (>95%) for reliable toxicological data .

Q. What structural analogs of this compound are prioritized for studying structure-activity relationships (SAR)?

  • Methodological Answer : Focus on analogs with systematic variations in ether linkage position (e.g., 2- vs. 3-trifluorovinyloxy groups) and fluorination degree. Synthetic libraries should include compounds like 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid ( ) to assess electronegativity and steric effects on reactivity. HRMS and X-ray crystallography are essential for confirming structural differences .

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